Cas no 89-41-8 (4-Methoxy-3-nitrobenzoic acid)

4-Methoxy-3-nitrobenzoic acid structure
4-Methoxy-3-nitrobenzoic acid structure
4-Methoxy-3-nitrobenzoic acid
89-41-8
C8H7NO5
197.144882440567
MFCD00007256
34503
66640

4-Methoxy-3-nitrobenzoic acid Properties

Names and Identifiers

    • 4-Methoxy-3-nitrobenzoic acid
    • 3-Nitro-4-Methoxy Benzoic Acid
    • 3-Nitro-p-anisic acid
    • 3-Nitro-anissaeure
    • 4-Methoxy-3-nitro-benzoesaeure
    • 4-methoxy-3-nitro-benzoic acid
    • Benzoic acid,4-methoxy-3-nitro
    • 3-Nitro-4-methoxybenzoic acid
    • NSC 29085
    • D70645
    • 4-Methoxy-3-nitro benzoic acid
    • 4Methoxy-3-nitrobenzoic acid
    • STK299392
    • 4-Methoxy-3-nitrobenzoicacid
    • DTXSID0058988
    • NSC-29085
    • AKOS000113165
    • InChI=1/C8H7NO5/c1-14-7-3-2-5(8(10)11)4-6(7)9(12)13/h2-4H,1H3,(H,10,11)
    • ANXBDAFDZSXOPQ-UHFFFAOYSA-
    • 4-Methoxy-3-nitrobenzoic acid, 98%
    • p-Anisic acid, 3-nitro-
    • Z64622964
    • SCHEMBL176357
    • SY031609
    • M1092
    • EINECS 201-906-0
    • Benzoic acid, 4-methoxy-3-nitro-
    • NSC29085
    • AK-968/40879417
    • FT-0618894
    • Oprea1_370577
    • MFCD00007256
    • DD71O31OLZ
    • EC 201-906-0
    • Q27276338
    • 89-41-8
    • BBL008034
    • W-100374
    • UNII-DD71O31OLZ
    • AM20060935
    • EN300-18531
    • 3-nitro4-methoxy benzoic acid
    • AS-12855
    • CS-W015681
    • 3-nitro-p-anissyre
    • 4-Methoxy-3-nitrobenzoic acid (ACI)
    • p-Anisic acid, 3-nitro- (6CI, 8CI)
    • DB-001299
    • DTXCID8048656
    • NS00001116
    • 4-Methoxy-3-nitrobenzoic Acid; 3-Nitro-4-methoxybenzoic Acid; 3-Nitro-p-anisic Acid; NSC 29085;
    • p-Anisic acid, 3-nitro-(8CI)
    • +Expand
    • MFCD00007256
    • ANXBDAFDZSXOPQ-UHFFFAOYSA-N
    • 1S/C8H7NO5/c1-14-7-3-2-5(8(10)11)4-6(7)9(12)13/h2-4H,1H3,(H,10,11)
    • O=C(C1C=C([N+](=O)[O-])C(OC)=CC=1)O
    • 2115073

Computed Properties

  • 197.03200
  • 1
  • 3
  • 3
  • 197.032
  • 14
  • 236
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • nothing
  • nothing
  • 0
  • 92.4A^2

Experimental Properties

  • 1.82480
  • 92.35000
  • 1.5700 (estimate)
  • 334.23°C (rough estimate)
  • 192.0 to 195.0 deg-C
  • 0.0±0.9 mmHg at 25°C
  • 178.5±23.7 °C
  • White to slightly yellow crystalline powder
  • 1.5023 (rough estimate)

4-Methoxy-3-nitrobenzoic acid Security Information

4-Methoxy-3-nitrobenzoic acid Customs Data

  • 2918990090
  • China Customs Code:

    2918990090

    Overview:

    2918990090. Other additional oxy carboxylic acids(Including anhydrides\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2918990090. other carboxylic acids with additional oxygen function and their anhydrides, halides, peroxides and peroxyacids; their halogenated, sulphonated, nitrated or nitrosated derivatives. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

4-Methoxy-3-nitrobenzoic acid Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P003M3J-25g
4-Methoxy-3-nitrobenzoic acid
89-41-8 97%(HPLC)
25g
$45.00 2024-04-20
A2B Chem LLC
AB67807-5g
4-Methoxy-3-nitrobenzoic acid
89-41-8 97%(HPLC)
5g
$17.00 2024-04-19
Aaron
AR003MBV-5g
4-Methoxy-3-nitrobenzoic acid
89-41-8 98%
5g
$4.00 2024-07-18
abcr
AB117727-5g
4-Methoxy-3-nitrobenzoic acid, 98%; .
89-41-8 98%
5g
€80.10
Alichem
A015001355-250mg
4-Methoxy-3-nitrobenzoic acid
89-41-8 97%
250mg
$484.80 2023-08-31
Chemenu
CM160663-500g
4-Methoxy-3-nitrobenzoic acid
89-41-8 95+%
500g
$204
Enamine
EN300-18531-0.05g
4-methoxy-3-nitrobenzoic acid
89-41-8 98%
0.05g
$19.0 2023-09-18
eNovation Chemicals LLC
K40898-25g
4-Methoxy-3-nitrobenzoic acid
89-41-8 97%
25g
$200 2022-10-16
Fluorochem
078084-25g
4-Methoxy-3-nitrobenzoic acid
89-41-8 95%
25g
£15.00 2022-03-01
Matrix Scientific
007615-25g
4-Methoxy-3-nitrobenzoic acid, 97%
89-41-8 97%
25g
$31.00 2023-09-11

4-Methoxy-3-nitrobenzoic acid Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Nitric acid Solvents: Water ;  rt → 80 °C; 10 min, 80 °C
1.2 Reagents: Water
Reference
Synthesis of 4-chloro-7-methoxy-6-pivalamidoquinazoline
Li, Dongfang; Sha, Yaowu, Huaxue Yanjiu Yu Yingyong, 2008, 20(9), 1216-1219

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Potassium nitrate
Reference
Nitration of some substituted aromatic compounds with potassium nitrate in polyphosphoric acid
Iqbal, Rashid; Rama, Nasim Hasan; Haq, Muhammad Zia Ul; Madhwa, Farag Ali, Journal of the Chemical Society of Pakistan, 1997, 19(2), 141-144

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Ammonium nitrate (clay-supported) ;  rt → 0 °C
1.2 Reagents: Perchloric acid ;  90 min, 60 °C
1.3 Reagents: Sodium bicarbonate Solvents: Water ;  neutralized
Reference
Clay supported ammonium nitrate "Clayan". A new reagent for selective nitration of arenes
Meshram, H. M.; Ganesh, Y. S. S.; Madhavi, A. V.; Eshwaraiah, B.; Yadav, J. S.; et al, Synthetic Communications, 2003, 33(14), 2497-2503

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Nitric acid Solvents: Acetic anhydride ,  Water ;  0 - 5 °C; 2 h, rt
Reference
Design, synthesis, and biological evaluation of 4-methoxy-3-arylamido-N-(substitutedphenyl)benzamide derivatives as potential antiplatelet agents
Liu, Xiujie ; Chen, Xin; Qiu, Kai; Zhang, Zhihao, Archiv der Pharmazie (Weinheim, 2020, 353(2),

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Permanganic acid (HMnO4), potassium salt (1:1)
Reference
Imidazole derivatives. VIII. Nitration of 4(5)-(4-alkoxyphenyl)imidazoles
Iradyan, M. A.; Torosyan, A. G.; Mirzoyan, R. G.; Aroyan, A. A., Khimiya Geterotsiklicheskikh Soedinenii, 1977, (10), 1384-8

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Sulfuric acid ,  Nitric acid
Reference
3-Nitro- and 3-amino-4-methoxycinnamic acid
Master, H. E.; Nadkarny, V. V., Journal of the Indian Chemical Society, 1975, 52(10), 996-7

Synthetic Circuit 7

Reaction Conditions
Reference
Studies on new process of fast red KD base
Ma, Ying; Meng, Ming-yang; Tan, Li-zhe; Yang, Wen-dong, Jingxi Yu Zhuanyong Huaxuepin, 2003, 11(6), 18-19

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Sodium hydroxide ,  Hydrogen peroxide Solvents: Methanol ,  Water
1.2 Reagents: Hydrochloric acid Solvents: Water
Reference
Carboxylation of arenes
Menegheli, Paulo; Rezende, Marcos Caroli; Zucco, Cesar, Synthetic Communications, 1987, 17(4), 457-64

Synthetic Circuit 9

Reaction Conditions
Reference
A new method for the nitration of aromatic compounds with a nitric acid-tin(IV) chloride complex, inducing an unexpected transformation of anisole
Einhorn, Jacques; Halut Desportes, Sabine; Demerseman, Pierre; Royer, Rene, Journal of Chemical Research, 1983, (4), 98-9

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Permanganic acid (HMnO4), potassium salt (1:1)
Reference
Di- and polysubstituted derivatives of styrene. V. Synthesis of some derivatives of 4-methoxystyrene
Barba, N. A.; Keptanaru, K. F., Zhurnal Organicheskoi Khimii, 1978, 14(5), 1002-4

4-Methoxy-3-nitrobenzoic acid Raw materials

4-Methoxy-3-nitrobenzoic acid Preparation Products

4-Methoxy-3-nitrobenzoic acid Suppliers

J&K Scientific
Audited Supplier Audited Supplier
(CAS:89-41-8)
ZHAI XIAN SHENG
18210857532
xiangyang.zhai@jk-sci.com
HU BEI YONG KUO Technology Co., Ltd.
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(CAS:89-41-8)
SUN YAO
18064098002
1248580055@qq.com
Shanghai Aladdin Biochemical Technology Co., Ltd
Audited Supplier Audited Supplier
(CAS:89-41-8)
A LA DING
anhua.mao@aladdin-e.com
Jiangsu Raien Environmental Protection Technology Co., Ltd
Audited Supplier Audited Supplier
(CAS:89-41-8)
FEI XIAO JIE
18662920632
3485543679@qq.com

4-Methoxy-3-nitrobenzoic acid Related Literature

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